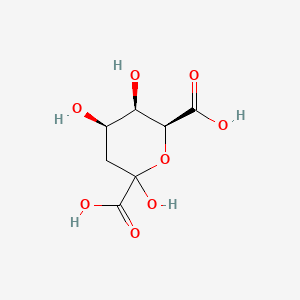
3-Deoxy-D-Lyxo-Heptopyran-2-ularic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosahexaenoic acid is an omega-3 fatty acid that is a crucial component of the human brain, cerebral cortex, skin, and retina. It is given the fatty acid notation 22:6 (n-3) and can be synthesized from alpha-linolenic acid or obtained directly from maternal milk, fatty fish, fish oil, or algae oil . Docosahexaenoic acid is essential for the growth and functional development of the brain in infants and is also important for the maintenance of normal brain function in adults .
Preparation Methods
Docosahexaenoic acid can be produced through various methods, including extraction from natural sources and microbial fermentation. The primary natural sources are fish oils and microalgae. Industrial production often involves the use of oleaginous microalgae such as Schizochytrium sp., which can accumulate high levels of docosahexaenoic acid . The process typically involves the cultivation of microalgae, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) . Another method involves the microbial production of docosahexaenoic acid using genetically engineered microorganisms that can convert simpler substrates into docosahexaenoic acid through a series of enzymatic reactions .
Chemical Reactions Analysis
Docosahexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. Oxidation of docosahexaenoic acid can lead to the formation of various oxidation products, which are often studied for their biological activities . Reduction reactions can convert docosahexaenoic acid into other omega-3 fatty acids. Esterification reactions, where docosahexaenoic acid reacts with alcohols, are commonly used to produce docosahexaenoic acid esters, which are used in dietary supplements . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen .
Scientific Research Applications
Docosahexaenoic acid has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a bio-based synthon . In biology and medicine, docosahexaenoic acid is known for its role in brain development and function, as well as its anti-inflammatory and cardioprotective effects . It is also used in the food industry as a nutritional supplement to enhance the omega-3 content of various food products . Additionally, docosahexaenoic acid is being researched for its potential therapeutic effects in conditions such as Alzheimer’s disease, depression, and cardiovascular diseases .
Mechanism of Action
Docosahexaenoic acid exerts its effects through several mechanisms. It is a major component of neuronal membranes, where it supports neuronal conduction and the optimal functioning of membrane proteins such as receptors and enzymes . Docosahexaenoic acid also influences membrane fluidity and cell signaling pathways, which are crucial for brain function . Additionally, it has anti-inflammatory effects by modulating the production of pro-inflammatory and anti-inflammatory lipid mediators . The molecular targets of docosahexaenoic acid include various enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Docosahexaenoic acid is often compared with other omega-3 fatty acids such as eicosapentaenoic acid and alpha-linolenic acid. While all three are important for human health, docosahexaenoic acid is unique in its high concentration in the brain and retina, making it particularly important for cognitive and visual functions . Eicosapentaenoic acid, on the other hand, is more involved in anti-inflammatory processes, while alpha-linolenic acid is a precursor to both docosahexaenoic acid and eicosapentaenoic acid . The structural differences among these fatty acids result in distinct biological functions and health benefits .
Properties
Molecular Formula |
C7H10O8 |
|---|---|
Molecular Weight |
222.15 g/mol |
IUPAC Name |
(4R,5R,6S)-2,4,5-trihydroxyoxane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H10O8/c8-2-1-7(14,6(12)13)15-4(3(2)9)5(10)11/h2-4,8-9,14H,1H2,(H,10,11)(H,12,13)/t2-,3-,4+,7?/m1/s1 |
InChI Key |
ZJDMTWUYUXJUEE-BMJXUZCVSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](OC1(C(=O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


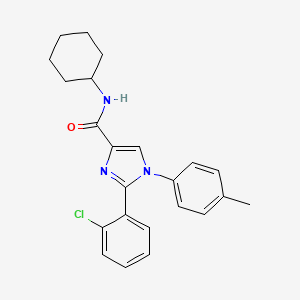
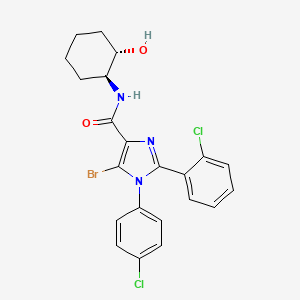
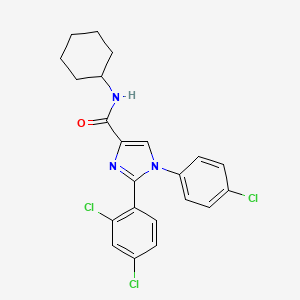
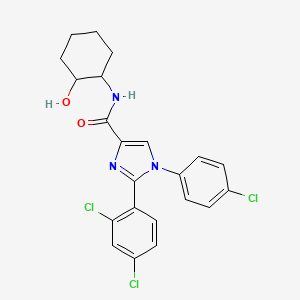
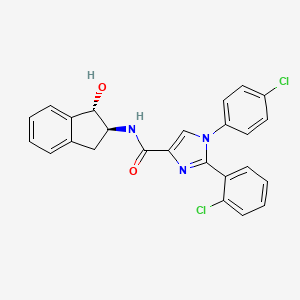
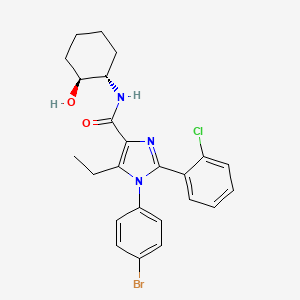

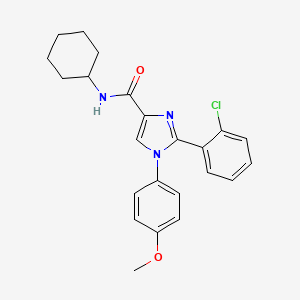
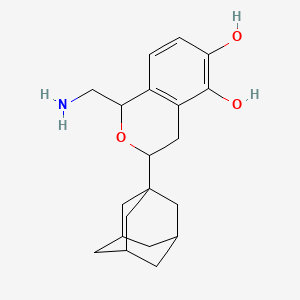
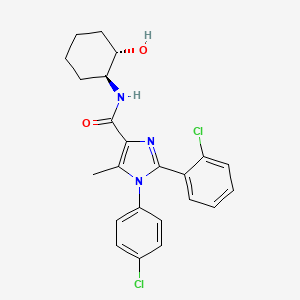
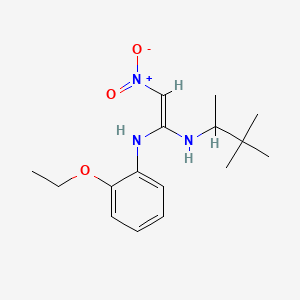
![7-[3-[(Phenylcarbamoylhydrazinylidene)methyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10795157.png)
![(1S,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10795162.png)

